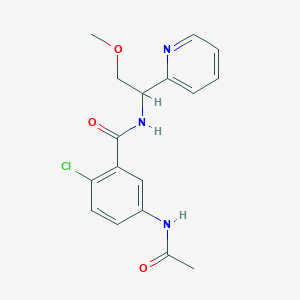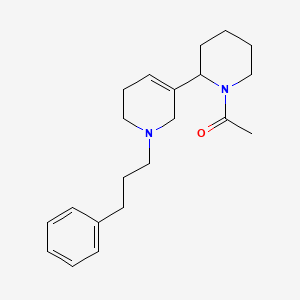![molecular formula C18H24N4O3 B4252695 1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B4252695.png)
1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide
Descripción general
Descripción
1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the triazole ring with a cyclohexyl halide.
Attachment of the 2,5-Dimethoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the triazole is reacted with 2,5-dimethoxybenzyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzyl or cyclohexyl groups.
Reduction: Reduced derivatives, potentially leading to the formation of alcohols or amines.
Substitution: Substituted triazole derivatives with different alkyl or benzyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to specific molecular targets, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 2,5-dimethoxybenzyl group.
N-(2,5-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the cyclohexyl group.
1-cyclohexyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Has only one methoxy group on the benzyl ring.
Uniqueness
1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide is unique due to the presence of both the cyclohexyl and 2,5-dimethoxybenzyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-15-8-9-17(25-2)13(10-15)11-19-18(23)16-12-22(21-20-16)14-6-4-3-5-7-14/h8-10,12,14H,3-7,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFFWFPGLBSKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=CN(N=N2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide](/img/structure/B4252615.png)

![5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one](/img/structure/B4252633.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4252640.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4252643.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4252646.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4252648.png)
![N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine](/img/structure/B4252659.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4252664.png)
![N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B4252666.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4252690.png)

![2-[3-({[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B4252697.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4252712.png)
